![molecular formula C16H18N2 B1386257 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline CAS No. 1154288-79-5](/img/structure/B1386257.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline
Descripción general
Descripción
“4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” is a chemical compound with the molecular formula C16H18N2. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound . The quinoline ring system is present in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Molecular Structure Analysis
The molecular structure of “this compound” can be derived from its molecular formula C16H18N2 . The compound contains a quinoline ring, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves various chemical reactions including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also involved .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 238.33 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Direcciones Futuras
The future directions for “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” could involve further exploration of its synthesis methods, biological activities, and potential applications in various fields. The development of new synthetic methodologies for constructing this scaffold, which includes metal-catalyzed and metal-free methods, multicomponent, domino one-pot protocol, oxidation, Friedel-Crafts type of cyclization, has been reported . These advancements could pave the way for new research directions.
Mecanismo De Acción
Target of Action
Similar compounds, such as 3,4-dihydro-2h- [1,4]oxazino [2,3-f]quinazolin-derivatives, have been evaluated as potent egfr tyrosine kinase inhibitors .
Mode of Action
If we consider the similar compounds, they interact with their targets (such as egfr tyrosine kinase) and inhibit their activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to the function of egfr tyrosine kinase .
Result of Action
Similar compounds have shown significant inhibitory activities against their targets .
Análisis Bioquímico
Biochemical Properties
4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within cells. Additionally, this compound can bind to specific receptors on cell surfaces, influencing cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting this kinase, this compound can reduce cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . These interactions can affect metabolic flux and the levels of metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, affecting its activity and function . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function, as it may interact with specific biomolecules within these compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(8-9-15(12)17)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFSEQVNXCDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)

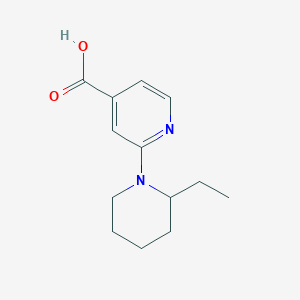
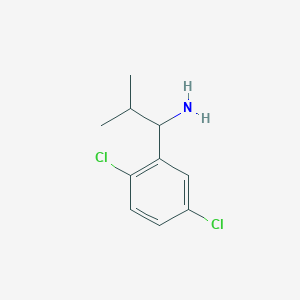
![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)
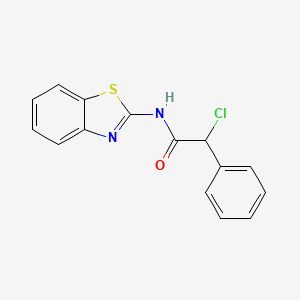
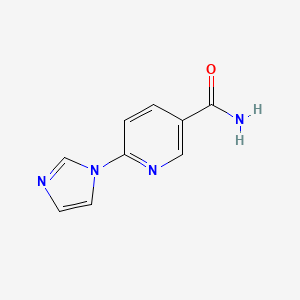
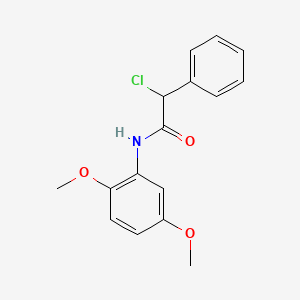
![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
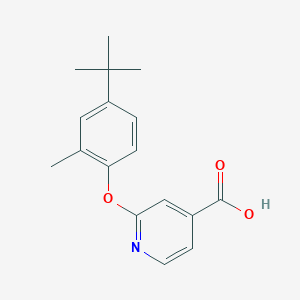
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
